molecular formula C14H13FN2O2 B8532055 Benzyl (5-fluoro-6-methylpyridin-3-yl)carbamate

Benzyl (5-fluoro-6-methylpyridin-3-yl)carbamate

Cat. No. B8532055
M. Wt: 260.26 g/mol
InChI Key: ODYHSSUGSSSULH-UHFFFAOYSA-N
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Patent
US08362249B2

Procedure details

A flask is charged with (5-fluoro-6-methyl-pyridin-3-yl)-carbamic acid benzyl ester (0.20 g, 0.23 mmol) and 10% Pd/C (0.09 g, 0.08 mmol). The atmosphere is evacuated and refilled with Ar three times. To this mixture is added MeOH (10 mL). The reaction mixture is placed under an atmosphere of H2 and stirred at room temperature for 1 h. The mixture is filtered through a syringe filter and concentrated under reduced pressure to provide 5-fluoro-6-methyl-pyridin-3-ylamine as a solid.
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
0.09 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:10][C:11]1[CH:12]=[N:13][C:14]([CH3:18])=[C:15]([F:17])[CH:16]=1)C1C=CC=CC=1>[Pd]>[F:17][C:15]1[CH:16]=[C:11]([NH2:10])[CH:12]=[N:13][C:14]=1[CH3:18]

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(NC=1C=NC(=C(C1)F)C)=O
Name
Quantity
0.09 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The atmosphere is evacuated
ADDITION
Type
ADDITION
Details
refilled with Ar three times
ADDITION
Type
ADDITION
Details
To this mixture is added MeOH (10 mL)
FILTRATION
Type
FILTRATION
Details
The mixture is filtered through a syringe
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC=1C=C(C=NC1C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.